Colestilan

Vue d'ensemble

Description

Colestilan is a non-absorbed, non-calcium, non-metallic phosphate-binding polymer . It is used for the treatment of hyperphosphataemia (too high phosphate concentrations in the blood serum) in patients undergoing dialysis, including peritoneal dialysis .

Synthesis Analysis

The synthesis of Colestilan involves a polymerization process that consists of oligomer formation, complete oligomer formation using excess epichlorohydrin, a cross-linking reaction with 25% NaOH (aqueous), and a curing reaction with cellulose acetate butyrate in 1,2-dichloroethane .

Chemical Reactions Analysis

Colestilan decreases weight gain by enhanced NEFA incorporation in biliary lipids and fecal lipid excretion . It also increases biliary lipid synthesis using fatty acids as a substrate in the liver .

Applications De Recherche Scientifique

Treatment of Hyperphosphatemia in Chronic Kidney Disease

Colestilan is a non-absorbed, non-calcium-based, phosphate binder . It has been evaluated in chronic kidney disease (CKD) patients on dialysis with hyperphosphatemia and dyslipidemia . The study showed a significant reduction in serum phosphorus level with the use of Colestilan .

Reduction of LDL-Cholesterol

Colestilan binds bile acids and reduces serum levels of low-density lipoprotein cholesterol (LDL-C) . This is particularly beneficial for CKD patients on dialysis, who often have both hyperphosphatemia and dyslipidemia .

Treatment of Dyslipidemia

Colestilan is widely used as an anti-hypercholesterolaemic drug in Japan . It decreases cholesterol levels by bile acid adsorption through the gastrointestinal tract .

Reduction of Total Cholesterol

In addition to reducing LDL-C, Colestilan also reduces total cholesterol levels . This is another aspect of its role in managing dyslipidemia .

Reduction of Oxidized LDL-Cholesterol

Oxidized LDL-C is a particularly harmful form of cholesterol. Colestilan has been shown to reduce levels of oxidized LDL-C .

Reduction of HbA1c and Uric Acid Levels

Colestilan has been found to reduce levels of HbA1c and uric acid . These are important parameters in the management of diabetes and gout, respectively .

Weight Management

Colestilan has been reported to significantly decrease body weight, body mass index, and visceral fat in obese patients with hypercholesterolemia .

Safety and Tolerability

Colestilan is generally well tolerated. The most common adverse events affect the gastrointestinal system . This is an important consideration in its long-term use for managing conditions like hyperphosphatemia and dyslipidemia .

Mécanisme D'action

Target of Action

Colestilan, also known as BindRen, is a medication that primarily targets phosphate and bile acid anions . These targets play a crucial role in the regulation of phosphate levels in the blood and the metabolism of cholesterol .

Mode of Action

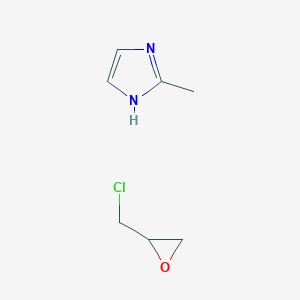

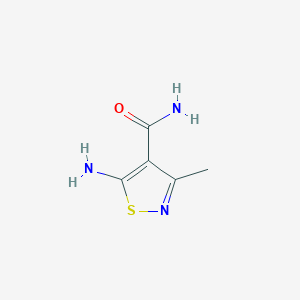

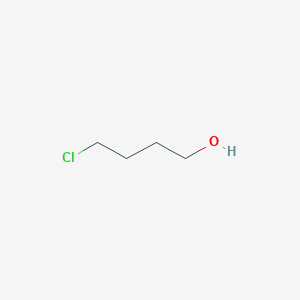

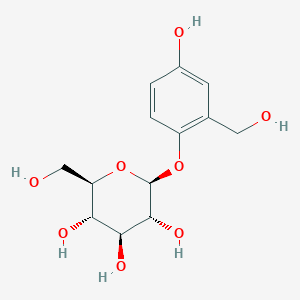

Colestilan is a cross-linked copolymer of 2-methylimidazole and epichlorohydrin . It functions as an anion exchanger resin with a high affinity for phosphate, bile acid anions, and urate . Colestilan binds these anions in the gut and removes them from the enterohepatic circulation . This interaction leads to changes in the concentration of these anions in the body, affecting various physiological processes .

Biochemical Pathways

The primary biochemical pathway affected by Colestilan involves the binding of dietary phosphate in the gastrointestinal (GI) tract . As a non-absorbed, polymer-based binder, Colestilan forms complexes with phosphate ions present in the food consumed . Additionally, Colestilan can alter the effects of various nuclear receptors, leading to improved glycaemic control, in addition to its lipid-lowering effects .

Pharmacokinetics

It is completely excreted in the feces . This property of Colestilan significantly impacts its bioavailability and influences its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of Colestilan’s action primarily involve the reduction of phosphate and low-density lipoprotein cholesterol (LDL-C) levels in the blood . By binding to phosphate and bile acid anions in the gut, Colestilan helps to lower the concentration of these substances in the blood, thereby treating conditions like hyperphosphataemia and hypercholesterolaemia .

Action Environment

The action of Colestilan can be influenced by various environmental factors. For instance, the presence of other drugs in the gut can interact with Colestilan, potentially inhibiting the resorption of these drugs, as well as fat-soluble vitamins (A, D, E, K) and folate . This can lead to lower blood levels of these substances, which can be clinically problematic with immunosuppressant and antiepileptic drugs . Therefore, the timing and context of Colestilan administration need to be carefully considered to optimize its efficacy and stability .

Safety and Hazards

Propriétés

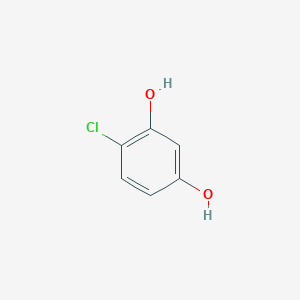

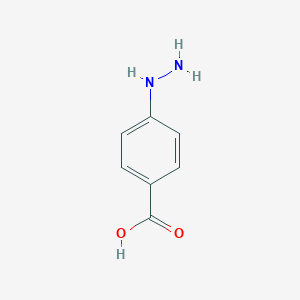

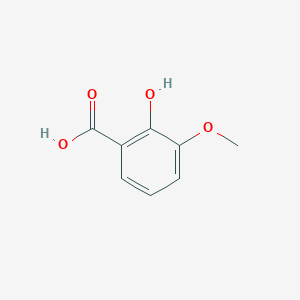

IUPAC Name |

2-(chloromethyl)oxirane;2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.C3H5ClO/c1-4-5-2-3-6-4;4-1-3-2-5-3/h2-3H,1H3,(H,5,6);3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMLYXMVPJAVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1.C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914950 | |

| Record name | 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colestilan | |

CAS RN |

95522-45-5 | |

| Record name | Colestilan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95522-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colestilan chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095522455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colestilan chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does colestilan work to lower serum phosphorus levels?

A1: Colestilan is an anion exchange resin that binds to phosphate in the intestines, preventing its absorption into the bloodstream. [] This leads to increased fecal excretion of phosphate and a subsequent decrease in serum phosphorus levels.

Q2: How effective is colestilan compared to placebo in reducing serum phosphorus levels?

A2: Studies have shown that colestilan significantly reduces serum phosphorus levels compared to placebo in patients with CKD 5D. [, ] For example, one study reported a mean reduction of -0.33 mmol/L with colestilan compared to placebo at the end of a 4-week placebo-controlled withdrawal period. []

Q3: Is colestilan as effective as other phosphate binders like sevelamer in controlling serum phosphorus?

A3: Research suggests that colestilan provides similar long-term phosphorus reductions and responder rates to sevelamer in patients with CKD 5D. [] Both binders effectively reduce serum phosphorus levels and maintain these reductions for up to a year.

Q4: Does colestilan affect serum calcium levels?

A4: Unlike calcium-based phosphate binders, colestilan does not increase serum calcium levels. [, ] Studies have even shown that serum calcium levels remained stable in patients treated with colestilan, while those treated with sevelamer experienced a slight increase. []

Q5: Does colestilan offer benefits beyond phosphate binding?

A5: Yes, colestilan exhibits additional beneficial effects, including:

- Lipid-lowering effects: Colestilan binds bile acids in the intestine, promoting their excretion. [, ] This process leads to increased hepatic LDL-C receptor expression and decreased serum LDL-C levels, similar to statins. [, ]

- Improved glycemic control: Studies have shown that colestilan can improve glycemic control in patients with type 2 diabetes, potentially by increasing GLP-1 secretion. [, , ]

- Uric acid reduction: Colestilan treatment has been associated with a decrease in plasma uric acid levels. []

Q6: What is the safety profile of colestilan?

A6: Colestilan is generally well-tolerated. [, , ] The most common adverse events are gastrointestinal, including nausea, vomiting, and diarrhea. [, ]

Q7: Are there any concerns about metal ion or vitamin depletion with colestilan?

A7: Unlike sevelamer hydrochloride, colestilan does not adsorb metal ions like iron, cobalt, copper, or zinc. [] This difference in adsorption profiles may be important for managing anemia and malnutrition in CKD patients on dialysis. Both colestilan and sevelamer hydrochloride show similar adsorption profiles for vitamins, exhibiting almost complete adsorption of vitamins C, K, and folic acid, weak adsorption of vitamin B6, and no adsorption of vitamin B12. []

Q8: What are some potential new applications for colestilan being investigated?

A8: Research is exploring colestilan's potential in:

- Metabolic syndrome: Studies are investigating the impact of colestilan on visceral fat mass and cytokine levels in patients with metabolic syndrome. []

- Weight management: Early research suggests colestilan may aid weight loss in certain populations, possibly due to its effects on bile acid metabolism and energy expenditure. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)

![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)